molecular formula C10H7F3N2O B3201692 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole CAS No. 1020058-01-8

1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole

Cat. No. B3201692
CAS RN: 1020058-01-8
M. Wt: 228.17 g/mol
InChI Key: NRKCJNRUFCJXNE-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are used in various fields, including pharmaceuticals and agrochemicals . The trifluoromethyl group is often incorporated into drug molecules due to its ability to improve the drug’s stability, potency, and lipophilicity .


Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds can involve various methods. For instance, a study described the synthesis of a pyrazole-3-carboxamide derivative containing a trifluoromethyl group . Another study discussed the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers through lipase-catalyzed transesterification .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds can be analyzed using various spectroscopic methods, such as FT-IR and NMR . These methods can provide detailed information about the compound’s functional groups and their arrangements.


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, a study reported the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers through lipase-catalyzed transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can be determined using various methods. For example, a safety data sheet for 1-[4-(Trifluoromethyl)phenyl]ethanol provided information about its flammability, stability, and other properties .

Mechanism of Action

The mechanism of action of trifluoromethylphenyl compounds can vary depending on the specific compound and its application. For instance, fluoxetine, a drug that contains a trifluoromethylphenyl group, works by blocking the reuptake of serotonin .

Safety and Hazards

Trifluoromethylphenyl compounds can pose various safety hazards. For instance, 1-[4-(Trifluoromethyl)phenyl]ethanol is considered hazardous under the 2012 OSHA Hazard Communication Standard . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The future research directions for trifluoromethylphenyl compounds could involve exploring new synthesis methods, investigating their potential applications in various fields, and studying their biological activities .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-9(16)14-15/h1-6H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKCJNRUFCJXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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